molecular formula C8H8N2O2 B14856451 6-Acetyl-5-aminopyridine-2-carbaldehyde

6-Acetyl-5-aminopyridine-2-carbaldehyde

Cat. No.: B14856451
M. Wt: 164.16 g/mol
InChI Key: POFTZCKWXOANQN-UHFFFAOYSA-N
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Description

6-Acetyl-5-aminopyridine-2-carbaldehyde is a pyridine derivative with a unique substitution pattern: an aldehyde group at position 2, an amino group at position 5, and an acetyl group at position 4. This trifunctional structure confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The aldehyde group facilitates nucleophilic additions or condensations, the amino group enables hydrogen bonding or coordination chemistry, and the acetyl group contributes to electron-withdrawing effects, influencing reactivity and stability .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-acetyl-5-aminopyridine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-7(9)3-2-6(4-11)10-8/h2-4H,9H2,1H3

InChI Key

POFTZCKWXOANQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives. For instance, starting from 2,6-dichloropyridine, selective substitution reactions can introduce amino and acetyl groups at the desired positions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-5-aminopyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent types, positions, and functional group interplay. Below is a comparative analysis with key derivatives from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Molecular Features Potential Applications
6-Acetyl-5-aminopyridine-2-carbaldehyde 2: CHO; 5: NH₂; 6: COCH₃ Aldehyde, amine, acetyl High polarity, H-bonding capacity Drug intermediates, ligands
6-Chloropyridine-2-carbaldehyde 2: CHO; 6: Cl Aldehyde, chloro Electron-deficient core Suzuki coupling, agrochemicals
6-Chloropyridine-3-carboxamide 3: CONH₂; 6: Cl Carboxamide, chloro Moderate solubility, stability Antimicrobial agents
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide 3: CONHCH₃; 5: pyrrolidinyl; 6: NH₂ Carboxamide, amine, pyrrolidine Rigid backbone, basicity Kinase inhibitors

Key Observations

Reactivity Differences: The aldehyde group in this compound enables reactivity in condensation reactions (e.g., forming Schiff bases), unlike carboxamide or chloro substituents in analogs . The amino group at position 5 enhances solubility in polar solvents (e.g., DMSO, water) compared to non-polar chloro groups in 6-chloropyridine derivatives .

Electronic Effects :

  • The acetyl group at position 6 exerts a stronger electron-withdrawing effect via induction than chloro substituents, which withdraw electrons through resonance. This difference may alter regioselectivity in electrophilic aromatic substitution .

Synthetic Versatility: Unlike 6-chloropyridines (e.g., 6-chloropurine riboside ), the aldehyde and amino groups in the target compound allow for sequential functionalization, enabling modular synthesis of complex molecules .

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